Fusidic acid sodium is a sodium salt derivative of fusidic acid, a steroidal antibiotic originally derived from the fungus Fusidium coccineum. This compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, and has been utilized in clinical settings since its introduction in 1962. Fusidic acid sodium is primarily used in the treatment of skin infections and other bacterial diseases.
Fusidic acid is produced naturally by the fungus Fusidium coccineum and can also be synthesized chemically. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic applications.
Fusidic acid sodium is classified as a steroidal antibiotic. It belongs to the class of compounds known as fusidane antibiotics, which are characterized by their steroid-like structure and unique mechanism of action.
The synthesis of fusidic acid sodium typically involves the neutralization of fusidic acid with sodium hydroxide or sodium salts. One notable method includes reacting fusidic acid with sodium 2-ethyl hexanoate in a solvent system, which yields high purity and high yield of the sodium salt .
The molecular formula of fusidic acid sodium is , with a molecular weight of approximately 538.70 g/mol. The structure features a steroid nucleus with various functional groups that contribute to its biological activity.
The compound's structural representation reveals several key features:
Fusidic acid sodium participates in various chemical reactions, primarily involving its acidic functional groups. It can undergo hydrolysis under certain conditions, releasing fusidic acid and sodium ions.
The stability of fusidic acid sodium in solution can be affected by pH and temperature, which may influence its efficacy as an antibiotic. Additionally, the compound's reactivity with other biological molecules can lead to complex formation, affecting its pharmacodynamics.
Fusidic acid sodium exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to elongation factor G (EF-G) in bacterial ribosomes, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication.
Research indicates that fusidic acid requires a specific conformation of EF-G for effective binding, suggesting that its mechanism is highly selective . The minimum inhibitory concentration (MIC) for Staphylococcus aureus strains typically ranges between 10-200 μM .
Fusidic acid sodium is primarily used in clinical settings for treating skin infections caused by susceptible bacteria, particularly those resistant to other antibiotics. Its applications extend to:
In addition to its antibacterial properties, studies have indicated potential antidiabetic effects in animal models, suggesting broader therapeutic applications .
Fusidic acid sodium (sodium fusidate) exerts its antibacterial effects through highly specific molecular interactions with the protein synthesis machinery. This steroidal antibiotic targets elongation factor G (EF-G), a GTPase essential for ribosomal translocation during protein synthesis. Upon GTP hydrolysis, EF-G undergoes conformational changes that facilitate the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome. Fusidic acid sodium binds exclusively to the EF-G-GDP complex in its ribosome-bound state, stabilizing the ternary ribosome-EF-G-GDP complex and preventing EF-G dissociation. This molecular "locking" mechanism effectively halts ribosomal recycling and subsequent rounds of translation [1] [2].
The binding site specificity was elucidated through cryo-EM studies, revealing that fusidic acid sodium occupies a hydrophobic pocket between domains I, II, and III of EF-G, adjacent to the sarcin-ricin loop (SRL) of the 23S rRNA. This binding pocket is evolutionarily conserved in Gram-positive bacteria but exhibits structural variations in Gram-negative species that contribute to natural resistance. Key residues involved in fusidic acid binding include Ile-462 in Thermus thermophilus EF-G (corresponding to Tyr-461 in Staphylococcus aureus), where a single mutation can confer high-level resistance (MIC >64 mg/L) [1] [6].
Chromosomal mutations (fusA) and plasmid-mediated resistance genes (fusB, fusC, fusD) represent major resistance mechanisms. The fusB-type resistance proteins function as EF-G chaperones that disrupt fusidic acid binding through allosteric effects. Recent structural studies demonstrate that FusB binds domains IV-V of EF-G, inducing conformational changes that destabilize the antibiotic-EF-G interaction [6] [8].
Table 1: Molecular Interactions in Fusidic Acid Sodium Binding to EF-G-GDP
Binding Site Component | Functional Role | Consequence of Disruption |
---|---|---|
Domain I (Switch I region) | GTP hydrolysis coordination | Reduced fusidic acid affinity |
Domain II (Hydrophobic pocket) | Primary antibiotic binding | High-level resistance (fusA mutations) |
Sarcin-Ricin Loop (23S rRNA) | EF-G anchoring point | Ribosomal function impairment |
Domain III-IV interface | FusB protein binding site | Low-level resistance (fusB/C/D) |
In Staphylococcus aureus, fusidic acid sodium induces unique allosteric changes in EF-G that underpin its species-specific activity. Cryo-EM structural analyses demonstrate that antibiotic binding stabilizes switch regions I and II of EF-G in GTP- and GDP-conformation intermediates, respectively. This "hybrid" state prevents the domain rotations necessary for EF-G release from the ribosome [6]. The kinetic consequences include:
Time-resolved cryo-EM studies have captured the dynamic process of FusB-mediated rescue, where the resistance protein binds the fusidic acid-arrested complex. FusB binding induces large-scale conformational changes in EF-G domains III-V (up to 17Å displacement), breaking critical interactions with the ribosome and P-site tRNA. This restructuring forces EF-G dissociation through a non-canonical release pathway, effectively bypassing fusidic acid inhibition [6].
The zinc-finger domain of FusB (residues 110-213) interacts specifically with the β-sheet region of EF-G domain IV, while its N-terminal helical bundle (residues 1-109) contacts domains I and V. This dual interaction explains the species specificity of FusB-mediated resistance, as these EF-G regions exhibit 27% sequence divergence between S. aureus and E. coli [6].
Table 2: Conformational Changes in EF-G Induced by Fusidic Acid Sodium and FusB
EF-G Domain | Fusidic Acid-Induced State | FusB-Induced Change | Functional Consequence |
---|---|---|---|
Domain I | Rigidified switch I | 7.5Å lateral shift | GTPase activity inhibition |
Domain II | Hydrophobic pocket occlusion | Partial reopening | Antibiotic displacement |
Domain III | Increased rigidity | Unfolding (residues 350-410) | Ribosome contact loss |
Domain IV | Fixed orientation relative to SSU | 12° rotation | tRNA/mRNA release |
Domain V | Tight LSU binding | Complete detachment | Ribosomal subunit separation |
Fusidic acid sodium exhibits clinically significant activity against Gram-positive pathogens (Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium spp.) but limited efficacy against most Gram-negative species. This differential activity stems from fundamental pharmacokinetic and target variation factors:
Cellular permeability: The outer membrane of Gram-negative bacteria functions as a permeability barrier. Pseudomonas aeruginosa exhibits 250-fold lower fusidic acid accumulation than S. aureus due to porin exclusion and efflux (MexAB-OprM). Experimental membrane disruption increases susceptibility 128-fold [2] [5].
Target affinity differences: EF-G sequences from susceptible species contain conserved residues critical for high-affinity binding. Neisseria gonorrhoeae EF-G shares 84% identity with S. aureus but has a Val-461 substitution (vs. Tyr-461) that reduces fusidic acid binding 40-fold. Bacteroides fragilis (naturally susceptible) retains the Tyr residue and exhibits MICs of 0.5-2 mg/L [1] [4].
Ribosomal structural variations: The sarcin-ricin loop (SRL) conformation differs in Gram-negative species, with E. coli showing 3.2Å displacement at the EF-G interaction point. This reduces fusidic acid's stabilizing effect on the EF-G-GDP-ribosome complex [2].
Kinetic analyses reveal that association rates (kon) for fusidic acid sodium with S. aureus EF-G-ribosome complexes exceed E. coli equivalents by 18-fold (2.4 × 10⁴ M⁻¹s⁻¹ vs. 1.3 × 10³ M⁻¹s⁻¹). Dissociation rates (koff) are correspondingly slower in staphylococci (t1/2 = 48 minutes vs. 4 minutes in E. coli) [2].
Table 3: Comparative Susceptibility of Bacterial Species to Fusidic Acid Sodium
Organism | Classification | MIC Range (μg/mL) | EF-G Sequence Variant (Position 461) | Primary Resistance Mechanism |
---|---|---|---|---|
Staphylococcus aureus (MSSA) | Gram-positive | 0.06–0.5 | Tyr | None (wild-type) |
Streptococcus pyogenes | Gram-positive | 4–16 | Phe | Reduced affinity |
Corynebacterium diphtheriae | Gram-positive | 0.125–0.5 | Tyr | None |
Neisseria gonorrhoeae | Gram-negative | 32–128 | Val | Target modification |
Escherichia coli | Gram-negative | 256–512 | Thr | Efflux + target |
Bacteroides fragilis | Gram-negative | 0.5–2 | Tyr | None |
Emerging research has identified exceptions among Gram-negative species. Moraxella catarrhalis and Legionella pneumophila exhibit unexpected susceptibility (MIC90 = 2 μg/mL and 0.125 μg/mL, respectively), attributed to their unique porin morphology and EF-G sequence conservation. Helicobacter pylori shows intermediate susceptibility (MIC90 = 8 μg/mL) due to its naturally compromised membrane integrity [4] [5].
Table 4: Resistance Prevalence in Staphylococcus aureus Clinical Isolates
Resistance Type | Global Prevalence (%) | Primary Genetic Determinant | MIC Range (μg/mL) |
---|---|---|---|
Full susceptibility | 93.4 | None | ≤1 |
Low-level resistance | 5.8 | fusB/fusC (plasmid-mediated) | 2–8 |
High-level resistance | 0.8 | fusA (chromosomal mutation) | 64–256 |
The differential kinetics extend to resistance development. Staphylococci develop resistance at frequencies of 10⁻⁶–10⁻⁸ for chromosomal mutations but up to 10⁻³ when exposed to subinhibitory concentrations that select for plasmid-borne fusB/fusC. This contrasts with streptococci, where resistance emergence is rarer (10⁻⁹) due to fitness costs from EF-G alterations [8]. Recent surveillance data indicates that fusidic acid sodium maintains >89% susceptibility among global S. aureus isolates despite decades of clinical use, reflecting its specialized target engagement and the fitness costs associated with resistance mutations [8].
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